REACTION_CXSMILES
|
Cl.C(N)(=N)C1C=CC=CC=1.Br[C:12]1[CH:17]=[CH:16][C:15]([C:18]2[N:23]=[C:22]([C:24]3[CH:29]=[CH:28][C:27]([Br:30])=[CH:26][CH:25]=3)[CH:21]=[CH:20][N:19]=2)=[CH:14][CH:13]=1>>[C:15]1([C:18]2[N:23]=[C:22]([C:24]3[CH:25]=[CH:26][C:27]([Br:30])=[CH:28][CH:29]=3)[CH:21]=[CH:20][N:19]=2)[CH:14]=[CH:13][CH:12]=[CH:17][CH:16]=1 |f:0.1|
|
Name
|
Benzamidine hydrochloride
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)(=N)N
|
Name
|
1-dimethylamino-3-dimethylimonio-1-(4-bromophenyl)-1-propene perchlorate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1=NC=CC(=N1)C1=CC=C(C=C1)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
CUSTOM
|
Details
|
After work-up and recrystallization from CHCl3 :ethyl ether (1:3)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NC=CC(=N1)C1=CC=C(C=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.2 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |